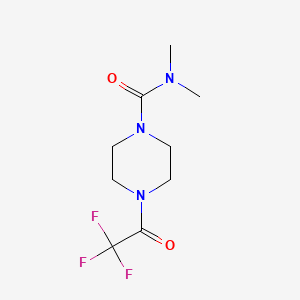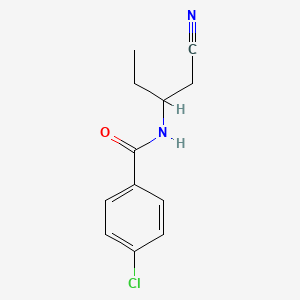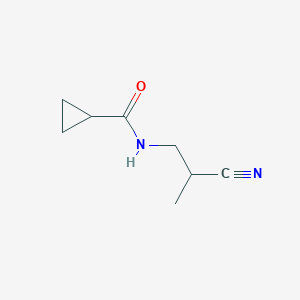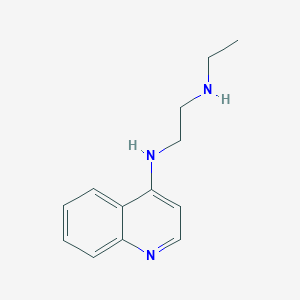
2-(6-aminopurin-9-yl)-N-(4-bromophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-aminopurin-9-yl)-N-(4-bromophenyl)acetamide, also known as 2-AAPA, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the family of purine derivatives and has been shown to exhibit a range of biochemical and physiological effects.
Scientific Research Applications
2-(6-aminopurin-9-yl)-N-(4-bromophenyl)acetamide has been extensively studied for its potential therapeutic applications. One of the major areas of research is its potential as an anticancer agent. Studies have shown that 2-(6-aminopurin-9-yl)-N-(4-bromophenyl)acetamide inhibits the activity of enzymes involved in DNA synthesis and cell division, leading to the inhibition of cancer cell growth. Additionally, 2-(6-aminopurin-9-yl)-N-(4-bromophenyl)acetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Another area of research is the potential use of 2-(6-aminopurin-9-yl)-N-(4-bromophenyl)acetamide as an anti-inflammatory agent. Studies have shown that 2-(6-aminopurin-9-yl)-N-(4-bromophenyl)acetamide inhibits the production of inflammatory cytokines, which are involved in the development of various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Mechanism of Action
The mechanism of action of 2-(6-aminopurin-9-yl)-N-(4-bromophenyl)acetamide involves the inhibition of various enzymes involved in DNA synthesis and cell division. Specifically, 2-(6-aminopurin-9-yl)-N-(4-bromophenyl)acetamide inhibits the activity of dihydrofolate reductase, which is involved in the synthesis of nucleotides required for DNA synthesis. Additionally, 2-(6-aminopurin-9-yl)-N-(4-bromophenyl)acetamide inhibits the activity of thymidylate synthase, which is involved in the synthesis of thymidine, a building block of DNA.
Biochemical and Physiological Effects:
In addition to its anticancer and anti-inflammatory effects, 2-(6-aminopurin-9-yl)-N-(4-bromophenyl)acetamide has been shown to exhibit a range of biochemical and physiological effects. Studies have shown that 2-(6-aminopurin-9-yl)-N-(4-bromophenyl)acetamide inhibits the activity of various enzymes involved in the metabolism of drugs and other xenobiotics. Additionally, 2-(6-aminopurin-9-yl)-N-(4-bromophenyl)acetamide has been shown to exhibit antioxidant activity, which may be beneficial in the prevention of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-(6-aminopurin-9-yl)-N-(4-bromophenyl)acetamide is its high purity and high yield synthesis method, which allows for reproducible results in lab experiments. Additionally, 2-(6-aminopurin-9-yl)-N-(4-bromophenyl)acetamide has been extensively studied for its potential therapeutic applications, making it an attractive compound for further research.
However, one of the limitations of 2-(6-aminopurin-9-yl)-N-(4-bromophenyl)acetamide is its relatively low solubility in water, which may limit its use in certain experiments. Additionally, the mechanism of action of 2-(6-aminopurin-9-yl)-N-(4-bromophenyl)acetamide is complex and involves the inhibition of multiple enzymes, which may make it difficult to study in certain experimental systems.
Future Directions
There are several future directions for research on 2-(6-aminopurin-9-yl)-N-(4-bromophenyl)acetamide. One area of research is the development of more efficient synthesis methods for 2-(6-aminopurin-9-yl)-N-(4-bromophenyl)acetamide, which may allow for larger scale production of the compound. Additionally, further studies are needed to fully understand the mechanism of action of 2-(6-aminopurin-9-yl)-N-(4-bromophenyl)acetamide and its potential therapeutic applications. Finally, the development of novel derivatives of 2-(6-aminopurin-9-yl)-N-(4-bromophenyl)acetamide may lead to the discovery of more potent and selective compounds with improved therapeutic properties.
Conclusion:
2-(6-aminopurin-9-yl)-N-(4-bromophenyl)acetamide, or 2-(6-aminopurin-9-yl)-N-(4-bromophenyl)acetamide, is a chemical compound that has been extensively studied for its potential therapeutic applications. The synthesis method of 2-(6-aminopurin-9-yl)-N-(4-bromophenyl)acetamide involves the reaction of 6-amino-9H-purine with 4-bromobenzoyl chloride in the presence of a base such as triethylamine. 2-(6-aminopurin-9-yl)-N-(4-bromophenyl)acetamide has been shown to exhibit a range of biochemical and physiological effects, including anticancer and anti-inflammatory effects. While there are some limitations to the use of 2-(6-aminopurin-9-yl)-N-(4-bromophenyl)acetamide in lab experiments, its potential as a therapeutic agent makes it an attractive compound for further research.
Synthesis Methods
The synthesis of 2-(6-aminopurin-9-yl)-N-(4-bromophenyl)acetamide involves the reaction of 6-amino-9H-purine with 4-bromobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain pure 2-(6-aminopurin-9-yl)-N-(4-bromophenyl)acetamide. This method has been optimized to yield high purity and high yield of 2-(6-aminopurin-9-yl)-N-(4-bromophenyl)acetamide.
properties
IUPAC Name |
2-(6-aminopurin-9-yl)-N-(4-bromophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN6O/c14-8-1-3-9(4-2-8)19-10(21)5-20-7-18-11-12(15)16-6-17-13(11)20/h1-4,6-7H,5H2,(H,19,21)(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOQHWPFWZPHPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CN2C=NC3=C(N=CN=C32)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-aminopurin-9-yl)-N-(4-bromophenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Fluorophenyl)methylsulfonyl-methylamino]propanoic acid](/img/structure/B7555869.png)



![[2-bromo-4-[(E)-3-(4-chloro-2-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-ethoxyphenyl] naphthalene-1-carboxylate](/img/structure/B7555881.png)

![1-[(2-Chloropyridin-3-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7555899.png)


![N-[2-(ethylamino)ethyl]-2,4-dimethoxybenzamide](/img/structure/B7555922.png)

![N-[4-[(dimethylamino)methyl]phenyl]-2,3-difluorobenzamide](/img/structure/B7555934.png)
![4-bromo-N-[2-(ethylamino)ethyl]-3-methylbenzenesulfonamide](/img/structure/B7555938.png)
